4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine
Overview
Description
4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, which includes a benzylpiperazine moiety and a chloropyrimidine ring, contributes to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloropyrimidine with benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The benzylpiperazine moiety can undergo oxidation and reduction reactions. For instance, oxidation can be carried out using reagents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can also participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of psychiatric disorders such as anxiety and depression.
Biological Studies: It is used in studies related to neuropharmacology and the development of new drugs targeting the central nervous system.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets. As a 5-HT3 receptor antagonist, it binds to the 5-HT3 receptors in the brain, inhibiting their activation. This modulation of serotonergic transmission can lead to anxiolytic and antidepressant effects. The compound’s ability to increase serotonin levels in the brain is a key aspect of its mechanism of action .
Comparison with Similar Compounds
4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and is studied for its antimicrobial activity.
1-[4-(Substituted)-piperazin-1-ylmethyl]-1H-benzotriazole: This compound is another example of a benzylpiperazine derivative, used in the synthesis of bioactive molecules with potential herbicidal activity.
The uniqueness of this compound lies in its specific structure, which allows it to interact with 5-HT3 receptors effectively, making it a valuable compound in neuropharmacological research.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5/c16-13-10-14(19-15(17)18-13)21-8-6-20(7-9-21)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENSBYUFPYCJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652746 | |
Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956223-22-6 | |
Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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